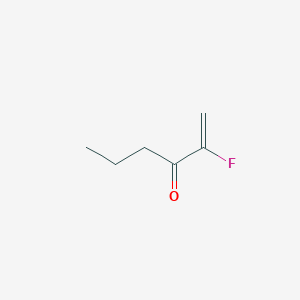

2-Fluorohex-1-en-3-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

76328-97-7 |

|---|---|

Molecular Formula |

C6H9FO |

Molecular Weight |

116.13 g/mol |

IUPAC Name |

2-fluorohex-1-en-3-one |

InChI |

InChI=1S/C6H9FO/c1-3-4-6(8)5(2)7/h2-4H2,1H3 |

InChI Key |

RTLTXSRGTTXKDR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C(=C)F |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 Fluorohex 1 En 3 One and α Fluoroenones

[2+4] Cycloaddition Reactions (Diels-Alder)

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of synthetic organic chemistry for the construction of six-membered rings. wikipedia.orgmasterorganicchemistry.com The reactivity of this pericyclic reaction is governed by the electronic properties of the reactants, specifically the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. mdpi.comorganic-chemistry.org

α-Fluoroenones as Dienophiles in Diels-Alder Cycloadditions

α-Fluoroenones, a class of electron-deficient alkenes, serve as effective dienophiles in Diels-Alder cycloadditions, leading to the synthesis of various fluorinated cyclic compounds. nih.govacs.org The electron-withdrawing nature of the ketone functionality, enhanced by the inductive effect of the adjacent fluorine atom, lowers the energy of the dienophile's LUMO, thereby facilitating the reaction with electron-rich dienes. organic-chemistry.org This makes α-fluoroenones valuable building blocks for accessing complex molecules containing a fluorinated stereocenter within a cyclohexene (B86901) ring system. The Diels-Alder reaction provides a reliable method for forming these six-membered rings with good control over regio- and stereochemical outcomes. wikipedia.org

Influence of Fluoroalkyl Moiety on Reactivity and Selectivity

The presence of a fluorine atom at the α-position of an enone significantly modifies the reactivity and selectivity of Diels-Alder reactions. nih.govacs.org Contrary to what might be expected from simple electronic considerations, the introduction of an α-fluoro substituent can lead to a decrease in reaction rates. For instance, the cycloaddition of α-fluorobenzyl acrylate with cyclopentadiene (B3395910) was found to be 10.7 times slower than that of its non-fluorinated counterpart. nih.gov

This rate deceleration is attributed to several factors. Computational studies have revealed that fluorine substitution can result in larger geometric deformation of the starting dienophile and increased Pauli repulsive interactions within the transition state. nih.gov Furthermore, the fluorine atom's lone pairs can donate electron density into the dienophile's double bond, which counteracts the desired electron-withdrawing effect and raises the LUMO energy, thus slowing the reaction. nih.gov

The fluoroalkyl group also exerts a profound influence on the stereoselectivity of the cycloaddition. While many Diels-Alder reactions favor the endo product due to secondary orbital interactions, the presence of an α-fluorine atom can invert this selectivity, favoring the formation of the exo product. nih.gov This switch in stereoselectivity is often governed by the kinetic effects of the fluorine atom rather than the thermodynamic stability of the final products. nih.govresearchgate.net The interplay of steric and electronic effects, including electrostatic repulsions and strain interactions in the transition state, dictates the preferred stereochemical outcome. nih.gov

| Dienophile | Diene | Relative Rate | Product Ratio (Endo:Exo) |

|---|---|---|---|

| Benzyl Acrylate | Cyclopentadiene | 10.7 | Selective for Endo |

| α-Fluorobenzyl Acrylate | Cyclopentadiene | 1.0 | Selective for Exo |

Enantioselective Diels-Alder Reactions with α-Fluoroenones

Achieving enantioselectivity in Diels-Alder reactions is a significant goal in organic synthesis. mdpi.comprinceton.edu For α-fluoroenones, this is typically accomplished using chiral catalysts, such as chiral Lewis acids or organocatalysts, which can create a chiral environment around the reactants. This controlled environment forces the diene and dienophile to approach each other from a specific orientation, leading to the preferential formation of one enantiomer of the cycloadduct over the other.

While the use of simple acyclic ketone dienophiles in enantioselective catalytic cycloadditions has historically been challenging, advances in catalyst design have expanded the scope of these reactions. princeton.edu Strongly acidic and confined imidodiphosphorimidate catalysts, for example, have been shown to effectively control the stereo- and regioselectivities of spirocyclizing cycloadditions involving enones. nih.gov The principles of asymmetric catalysis, which rely on discriminating between diastereomeric transition states, are directly applicable to reactions involving α-fluoroenones to produce enantiomerically enriched fluorinated carbocycles.

Michael Addition Reactions

The Michael addition, or conjugate 1,4-addition, is a versatile method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org The reaction involves the addition of a nucleophile (a Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.org

2-Fluorohex-1-en-3-one as a Michael Acceptor

This compound is an effective Michael acceptor. researchgate.net The electronic properties conferred by the fluorine atom and the ketone group activate the double bond for nucleophilic attack. researchgate.net A variety of nucleophiles, including primary and secondary amines, alcohols, thiols, and stabilized carbanions like diethyl malonate, can be added to α-fluoroenones. dntb.gov.ua The efficiency of the reaction and the yield of the resulting β-substituted α-fluoro ketone depend on the specific nucleophile and reaction conditions. Generally, soft nucleophiles such as secondary amines and thiols provide the best results. dntb.gov.ua

| Nucleophile | Fluorinated Michael Acceptor | Product Yield |

|---|---|---|

| Secondary Amines | 2-Fluoroalk-1-en-3-ones | Good to Excellent (up to 92%) |

| p-Methylthiophenol | 2-Fluoroalk-1-en-3-ones | Good to Excellent (up to 92%) |

| Primary Amines | 2-Fluoroalk-1-en-3-ones | Moderate (34-92% range) |

| Primary Alcohols | 2-Fluoroalk-1-en-3-ones | Moderate (34-92% range) |

| Diethyl Malonate | 2-Fluoroalk-1-en-3-ones | Moderate (34-92% range) |

Stereoselective Michael Additions with Fluorinated Acceptors

The Michael addition provides a powerful platform for the stereoselective synthesis of compounds with multiple contiguous stereocenters. nih.gov When a nucleophile adds to a fluorinated acceptor like this compound, a new stereocenter is often created at the β-carbon, adjacent to the existing fluorine-bearing stereocenter. Controlling the stereochemical outcome of this addition is crucial.

Asymmetric Michael additions using fluorinated acceptors have been successfully developed using organocatalysis. nih.gov For example, quinine-derived sulfonamides and chiral secondary amine phosphoramide catalysts have been employed in the reaction of fluorinated substrates with various nucleophiles. nih.gov These catalysts can achieve high levels of both diastereoselectivity and enantioselectivity, affording products with excellent chemical yields (up to 99%), diastereomeric ratios (up to >20:1 dr), and enantiomeric excesses (up to 99% ee). nih.gov The high degree of stereocontrol observed in these reactions underscores the utility of fluorinated Michael acceptors in the asymmetric synthesis of complex chiral molecules. researchgate.net

Asymmetric Michael Additions of α-Fluoro-β-Ketoesters to Enones

The Michael addition, a cornerstone of carbon-carbon bond formation, has been extended to include fluorinated nucleophiles, offering a direct route to chiral molecules containing fluorine. The asymmetric conjugate addition of α-fluoro-β-ketoesters to enones, catalyzed by organocatalysts, provides access to adducts with high enantioselectivity.

In a notable study, the asymmetric Michael addition of various β-ketoesters to β-trifluoromethyl enones was achieved using a novel chiral biamide–phosphine multifunctional catalyst. This reaction proceeds with excellent enantioselectivity (up to 99% ee) and good diastereoselectivity (up to 13:1 dr), highlighting the potential for creating complex chiral fluorinated molecules. The addition of an inorganic base, such as K₃PO₄, was found to enhance the reactivity without promoting a background racemic reaction.

While direct examples involving this compound are not extensively documented in readily available literature, the principles established with similar α-fluoro carbonyl compounds are highly relevant. For instance, the isothiourea-catalyzed enantioselective Michael addition of malonates to α,β-unsaturated para-nitrophenyl esters has been reported, with dimethyl fluoromalonate serving as a competent nucleophile. This reaction yielded the corresponding fluorinated tetrasubstituted carbon-containing product in 82% yield and with a high enantiomeric ratio (98:2 er). harvard.edu This demonstrates the feasibility of employing α-fluorinated pronucleophiles in asymmetric Michael additions.

Table 1: Asymmetric Michael Addition of Fluorinated Nucleophiles to Enones

| Nucleophile | Michael Acceptor | Catalyst | Base | Yield (%) | e.r. |

| Dimethyl fluoromalonate | α,β-Unsaturated p-nitrophenyl ester | HyperBTM (isothiourea) | - | 82 | 98:2 |

| β-Carbonyl esters | β-Trifluoromethyl enones | Chiral biamide–phosphine | K₃PO₄ | up to 99 | up to 99:1 |

Data synthesized from relevant studies on fluorinated Michael additions.

Mechanistic Studies of Conjugate Addition Processes

The mechanism of nucleophilic conjugate addition to α,β-unsaturated carbonyl compounds is a well-established concept in organic chemistry. The reaction proceeds via a nucleophilic attack at the β-carbon, which is rendered electrophilic by the electron-withdrawing carbonyl group. This attack forms a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the 1,4-addition product. nih.govmdpi.com

The presence of an α-fluorine atom in the enone system, as in this compound, introduces additional mechanistic considerations. The high electronegativity of fluorine can influence the electron distribution within the molecule, potentially affecting the electrophilicity of the β-carbon and the stability of the enolate intermediate. Computational studies on the Michael addition of lithium enolates to α,β-unsaturated carbonyl derivatives have provided insights into the transition states, suggesting that both open and closed transition states can be involved, influencing the stereochemical outcome. nih.gov

For α-fluoroenones, the interaction between the fluorine atom and the incoming nucleophile or the catalyst in the transition state can play a crucial role in determining the regio- and stereoselectivity of the addition. While detailed computational studies specifically on this compound are not widely available, the general principles suggest that the α-fluoro group can modulate the reaction pathway through both steric and electronic effects.

Hydrogenation and Reduction Reactions

The reduction of the carbon-carbon double bond and the carbonyl group in α-fluoroenones provides access to valuable chiral fluorinated building blocks, such as 2-fluoroketones and fluoro-alcohols. Both asymmetric hydrogenation and chemo- and regioselective reductions have been explored for these substrates.

Asymmetric Hydrogenation of 2-Fluoroenones to Chiral 2-Fluoroketones

The asymmetric hydrogenation of α,β-unsaturated ketones is a powerful method for the synthesis of optically active saturated ketones. This methodology has been successfully applied to α-fluoroenones, yielding chiral 2-fluoroketones with high enantioselectivity. Current time information in Denbighshire, GB.acs.orgnih.gov The choice of a suitable chiral catalyst is paramount in achieving high stereocontrol.

Various catalyst systems, often based on transition metals like ruthenium, rhodium, and iridium complexed with chiral ligands, have been developed for the asymmetric hydrogenation of enones. acs.org For instance, Ru complexes with chiral diphosphines and amine-based ligands have demonstrated high catalytic activity and enantioselectivity in the hydrogenation of ketones. acs.org While specific data for the asymmetric hydrogenation of this compound is limited in the searched literature, the general success with other α-fluoroenones suggests its feasibility.

Table 2: Catalysts for Asymmetric Hydrogenation of α,β-Unsaturated Ketones

| Catalyst System | Substrate Type | Key Features |

| Ru complexes with chiral diphosphines and amine ligands | Ketones | High activity and enantioselectivity under neutral to basic conditions. |

| η⁶-arene/TsDPEN–Ru and MsDPEN–Cp*Ir catalysts | Ketones | Effective under slightly acidic conditions. |

| Chiral Frustrated Lewis Pairs (FLPs) | Ketones, Enones | Metal-free approach with high effectiveness. organic-chemistry.org |

This table presents catalyst systems applicable to the asymmetric hydrogenation of enones, including α-fluoroenones.

Chemo- and Regioselective Reductions to Fluoro-Alcohols

The selective reduction of either the carbonyl group or the carbon-carbon double bond of an α-fluoroenone allows for the synthesis of different types of fluoro-alcohols. The choice of reducing agent and reaction conditions dictates the outcome of the reaction.

1,2-Reduction: The selective reduction of the carbonyl group leads to the formation of a fluoro-allylic alcohol. This can be achieved using various reducing agents. For example, the reduction of an α-fluoroenone with sodium borohydride (NaBH₄) can yield the corresponding allyl alcohol. acs.org

1,4-Reduction (Conjugate Reduction): The selective reduction of the carbon-carbon double bond results in a saturated fluoroketone, which can be further reduced to a saturated fluoro-alcohol. A novel copper-catalyzed chemoselective reduction of the C=C bond in α,β-unsaturated ketones has been developed, which proceeds without the need for hydrogen gas or stoichiometric metal hydrides. rsc.org

Full Reduction: The reduction of both the double bond and the carbonyl group yields a saturated fluoro-alcohol. This can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas. acs.org

A study on the selective hydrogenation of unsaturated ketones and aldehydes over various metal catalysts (Pd/C, Pt/C, Ru/C, Au/C) showed that Pd/C was the most active for C=C bond hydrogenation, while Pt and Ru catalysts could produce unsaturated alcohols from unsaturated aldehydes. umn.edu

Table 3: Selective Reductions of α-Fluoroenones

| Reduction Type | Product | Reagent/Catalyst |

| 1,2-Reduction | Fluoro-allylic alcohol | NaBH₄ |

| 1,4-Reduction | Saturated fluoroketone | Copper-catalyzed hydroboration/protodeboronation |

| Full Reduction | Saturated fluoro-alcohol | Pd/C, H₂ |

This table summarizes common reagents for the selective reduction of α-fluoroenones.

Mechanistic Pathways in Alkene Hydrogenation

The catalytic hydrogenation of alkenes typically occurs on the surface of a metal catalyst, such as palladium, platinum, or nickel. The generally accepted mechanism involves the adsorption of both the hydrogen molecule and the alkene onto the catalyst surface. The H-H bond is cleaved, and the hydrogen atoms are added sequentially to the double bond, usually from the same face (syn-addition), leading to the saturated alkane.

In the case of α-fluoroenones, the electronic properties of the fluorinated double bond can influence the interaction with the metal catalyst. The electron-withdrawing nature of the fluorine atom and the carbonyl group makes the alkene electron-deficient. This can affect the rate and selectivity of the hydrogenation. Mechanistic insights into the hydrogenation of electron-deficient fluoroalkenes are crucial for optimizing reaction conditions and achieving desired stereochemical outcomes. Computational investigations into the reactivity trends of methyl vinyl ketone and benzalacetone hydrogenation over Pt(111) and Ru(0001) surfaces have shown that the selectivity is likely controlled by the higher activation barriers for C=O bond hydrogenation compared to C=C bond hydrogenation. researchgate.net

Other Key Transformations

In addition to conjugate additions and reductions, 2-fluoroenones are versatile substrates for other important organic reactions, including cycloadditions and arylations.

Diels-Alder Reactions: 2-Fluoroenones can act as dienophiles in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. Current time information in Denbighshire, GB.acs.orgnih.gov The presence of the electron-withdrawing fluorine atom and carbonyl group activates the double bond, making it a good reaction partner for various dienes. The Diels-Alder reaction is formally a [4+2] cycloaddition. wikipedia.org

Meerwein Arylation: α-Fluoroenones can also participate in Meerwein arylation reactions. Current time information in Denbighshire, GB.acs.orgnih.gov This reaction involves the addition of an aryl diazonium salt to the electron-poor alkene, typically catalyzed by a metal salt. acs.org The reaction proceeds through a radical mechanism, leading to the formation of an alkylated arene compound. acs.org

These transformations further underscore the synthetic utility of this compound and related α-fluoroenones as building blocks for the synthesis of complex fluorinated molecules.

Meerwein Arylations with α-Fluoroenones

α-Fluoroenones are known to participate in Meerwein arylation reactions, a versatile method for the formation of carbon-carbon bonds. nih.gov This reaction typically involves the addition of an aryl diazonium salt to an electron-poor alkene, such as an α,β-unsaturated ketone, often catalyzed by a metal salt. nih.govwikipedia.orgthermofisher.com The electron-withdrawing nature of the α-fluoroenone system makes it a suitable substrate for this transformation.

The general mechanism of the Meerwein arylation is believed to proceed through a radical pathway. wikipedia.org An aryl radical is generated from the diazonium salt, which then adds to the electron-deficient double bond of the α-fluoroenone. nih.govwikipedia.org The resulting radical intermediate can then undergo further reactions to yield the final arylated product. wikipedia.org While the participation of α-fluoroenones in this reaction is documented, specific studies detailing the Meerwein arylation of this compound, including reaction conditions, yields, and the scope of applicable aryl diazonium salts, are not extensively detailed in the reviewed literature.

Conjugate Addition Reactions with Various Nucleophiles

The electron-deficient β-carbon of α,β-unsaturated carbonyl compounds is susceptible to attack by nucleophiles in a reaction known as conjugate or Michael addition. wikipedia.orglibretexts.org In the case of α-fluoroenones like this compound, the presence of the electronegative fluorine atom can further enhance the electrophilicity of the β-position. researchgate.net Consequently, these compounds are effective Michael acceptors and readily undergo conjugate addition with a variety of nucleophiles. nih.gov

The general mechanism for conjugate addition involves the attack of a nucleophile at the β-carbon of the enone, leading to the formation of a resonance-stabilized enolate intermediate. wikipedia.org This intermediate is then protonated, typically at the α-carbon, to yield the saturated carbonyl compound. wikipedia.org A wide range of nucleophiles, including amines, thiols, and carbanions (such as those derived from Gilman reagents), can be employed in these reactions. wikipedia.orglibretexts.org While this compound has been identified as a Michael acceptor, detailed experimental data on its conjugate addition reactions with various nucleophiles, including specific yields and reaction conditions, remain to be extensively documented in the surveyed scientific literature. researchgate.net

Theoretical and Computational Studies

Theoretical and computational chemistry provide powerful tools for understanding the intricate details of reaction mechanisms and the factors governing chemical reactivity. For α-fluoroenones, these studies offer valuable insights into their behavior.

Elucidation of Reaction Mechanisms (e.g., Umpolung MBH)

A significant area of mechanistic investigation related to α-fluoroenones is their synthesis via a rare umpolung Morita-Baylis-Hillman (MBH) type mechanism. nih.govacs.org This single-step method provides a more efficient route to 2-fluoroenones from their parent enones, achieving yields in the range of 63-90%. nih.govacs.org

Mechanistic investigations suggest that the reaction is initiated by the conjugate addition of an amine catalyst, such as DABCO or pyridine, to the enone. nih.govresearchgate.net This is likely assisted by a hypervalent iodine reagent acting as a Lewis acid, which leads to the formation of an electrophilic β-ammonium-enolonium species. nih.govresearchgate.netorganic-chemistry.org This key intermediate represents an "umpolung" or reversal of the normal polarity of the enone α-position, making it susceptible to nucleophilic attack. Subsequent reaction with a nucleophilic fluoride (B91410) source, such as HF-pyridine complex, followed by elimination of the amine, affords the α-fluoroenone product. nih.govacs.orgorganic-chemistry.org This proposed mechanism is supported by spectroscopic studies. nih.govresearchgate.net

Influence of Fluorine on Electronic Properties and Reactivity

Computational studies on related α-halogenated ketones have provided insights into how the fluorine substituent affects molecular conformation and, consequently, reactivity. These studies suggest that the conformational preferences of α-fluoroketones may influence their reactivity, for instance, in their reactions with reducing agents.

Furthermore, the introduction of fluorine can alter the stereochemical outcome of reactions. Theoretical studies on the Diels-Alder reaction of α-fluoro-α,β-unsaturated carbonyl compounds have shown that the presence of the fluorine atom can influence the endo/exo selectivity of the cycloaddition. This effect is attributed to the destabilizing strain energy in the transition state of one pathway over the other.

Transition State Analysis in Catalytic Reactions

Transition state analysis is a critical component of computational chemistry for understanding reaction barriers and catalyst efficiency. By modeling the transition state of a reaction, researchers can gain detailed information about the geometry, energy, and electronic structure of the highest-energy point along the reaction coordinate. This knowledge is instrumental in designing more effective catalysts and reaction conditions.

Catalysis in α Fluoroenone Chemistry

Organocatalysis in Fluorination and Derivatization

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. scienceopen.com In the context of α-fluoroenone chemistry, organocatalysts have proven effective for both the asymmetric introduction of fluorine atoms and for the further derivatization of the α-fluoroenone scaffold. chimia.chchimia.ch

Chiral primary amines have been successfully employed as organocatalysts for the asymmetric fluorination of α-branched aldehydes, leading to the formation of α-fluoro aldehydes which are precursors to α-fluoroenones. nih.gov This method allows for the production of both enantiomers of the fluorinated product with good yields and high enantioselectivity by simply changing the fluorinating agent. nih.gov For instance, the enantioselective fluorination of racemic 2-chloro-3-phenylpropanal (B8640503) using a chiral primary amine catalyst can yield the corresponding α-chloro-α-fluoroaldehyde with high enantioselectivity. beilstein-journals.org This process often involves a kinetic resolution of the starting aldehyde. beilstein-journals.org

The use of enamine catalysis with imidazolidinone catalysts has enabled the direct enantioselective α-fluorination of aldehydes with N-fluorobenzenesulfonimide (NFSI) as the fluorine source. nih.gov This strategy has been applied to a wide range of aldehyde substrates. nih.gov Similarly, primary amine functionalized Cinchona alkaloids have been identified as optimal catalysts for the direct and asymmetric α-fluorination of various cyclic ketones, a long-standing challenge in the field. nih.gov

Table 1: Asymmetric Fluorination of Aldehydes Catalyzed by Chiral Primary Amines This table is interactive. Users can sort and filter the data.

| Aldehyde Substrate | Fluorinating Agent | Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| α-Branched Aldehydes | Swappable | Chiral Primary Amines | Up to 96 | Up to 90 | nih.gov |

| Racemic 2-chloro-3-phenylpropanal | NFSI | (S)-1 | Good | High | beilstein-journals.org |

| Various Aldehydes | NFSI | Imidazolidinone | - | - | nih.gov |

| Cyclic Ketones | - | Primary Amine Functionalized Cinchona Alkaloid | - | - | nih.gov |

Chiral bicyclic guanidines have emerged as powerful organocatalysts for various asymmetric reactions, including Michael additions. ntu.edu.sgrsc.org These catalysts have been successfully used in the asymmetric Michael addition of α-fluoro-β-ketoesters to cyclic enones. ntu.edu.sgresearchgate.net This reaction provides a direct method to construct a monofluorinated quaternary chiral center on cyclic ketones with high stereoselectivity. ntu.edu.sg For example, using a chiral bicyclic guanidine (B92328) catalyst and triethylamine (B128534) as an additive, Michael adducts have been obtained with up to 94% enantiomeric excess (ee) and a diastereomeric ratio (dr) of 4.3:1. ntu.edu.sg

The catalytic enantioselective Michael reaction involves the conjugate addition of a resonance-stabilized carbanion to an α,β-unsaturated carbonyl compound, mediated by a substoichiometric amount of a chiral catalyst. researchgate.net Chiral guanidinium (B1211019) salt/CuBr catalyst systems have also been employed in asymmetric one-pot hydrocyanation/Michael reactions of α-aryl diazoacetates to produce cyanide-containing pyrrolidine-2,5-diones in good yields with excellent diastereo- and enantioselectivities. rsc.org

Table 2: Chiral Bicyclic Guanidine Catalyzed Michael Addition to Cyclic Enones This table is interactive. Users can sort and filter the data.

| Nucleophile | Electrophile | Catalyst | Additive | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|---|---|

| α-Fluoro-β-ketoester | 2-Cyclopentenone | Guanidine I | Triethylamine | 92 | 75 | 2:1 | ntu.edu.sg |

| α-Fluoro-β-ketoester | 2(5H)-Furanone | Guanidine I | Triethylamine | 43 | 82 | 2.3:1 | ntu.edu.sg |

| α-Fluoro-β-ketoesters | Cyclic Enones | Chiral Bicyclic Guanidine | Triethylamine | - | Up to 94 | 4.3:1 | ntu.edu.sgresearchgate.net |

Cinchona alkaloids and their derivatives are a prominent class of organocatalysts used in a wide array of asymmetric syntheses. nih.govrsc.org Their pseudoenantiomeric nature allows for access to both enantiomers of a desired chiral product. nih.gov These catalysts have been utilized in various asymmetric reactions, including aldol, Mannich, and Michael additions. nih.govdovepress.com

Cinchona alkaloid-derived catalysts, such as those with a thiourea (B124793) moiety, have been shown to be effective in the asymmetric addition of α-aryl isocyanoacetates to isatin (B1672199) imines. dovepress.com Furthermore, primary amine functionalized Cinchona alkaloids have been successfully used for the enantioselective α-fluorination of cyclic ketones. nih.gov The pKa values of various Cinchona alkaloid-based organocatalysts have been determined, providing insight into their catalytic activity. researchgate.net

Table 3: Asymmetric Reactions Catalyzed by Cinchona Alkaloid Derivatives This table is interactive. Users can sort and filter the data.

| Reaction Type | Reactants | Catalyst | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Michael Addition | Diethyl malonate and (E)-2-nitrostyrene | Pentaerythritol tetrabromide-based chiral quaternary ammonium (B1175870) salt | Very good | High | dovepress.com |

| Mannich Reaction | 5H-oxazol-4-ones and sulfonamides | Cinchonine-derived urea | Good | Excellent | dovepress.com |

| Aldol Reaction | Alkyl azlactones and aliphatic aldehydes | Cinchona-based catalyst | - | - | dovepress.com |

| α-Fluorination | Cyclic Ketones | Primary amine functionalized Cinchona alkaloid | - | - | nih.gov |

Transition Metal Catalysis

Transition metal catalysis offers a powerful toolkit for the synthesis and functionalization of α-fluoroenones. Palladium and nickel complexes, in particular, have demonstrated significant utility in this area.

Palladium catalysts are well-known for their versatility in C-H activation and cross-coupling reactions. beilstein-journals.orgmit.edu In the realm of fluorination, palladium-catalyzed methods have been developed for the direct fluorination of aryl C-H bonds, a traditionally challenging transformation. springernature.com This has been achieved through the design of palladium catalysts that can be oxidized to a high-valent palladium(IV)-fluoride species, which is capable of fluorinating arenes. springernature.com

Palladium-catalyzed cross-coupling reactions provide a stereospecific route to both (E)- and (Z)-α-fluoroenones. acs.org For example, the Negishi coupling of E/Z gem-bromofluoroolefins with alkoxyvinylzinc species under controlled temperatures allows for the selective synthesis of either isomer. acs.org Furthermore, palladium catalysis has been employed for the cross-coupling of fluorinated alcohols with (hetero)aryl bromides, tolerating a variety of functional groups. nih.gov Palladium-catalyzed oxidative cross-coupling has also been used to synthesize α-aryl α-amino ketones. rsc.org Additionally, palladium catalysts have enabled the distal alkylation of enones. rsc.org

Table 4: Palladium-Catalyzed Reactions for α-Fluoroenone Synthesis and Derivatization This table is interactive. Users can sort and filter the data.

| Reaction Type | Substrates | Catalyst System | Product | Key Features | Reference |

|---|---|---|---|---|---|

| C-H Fluorination | Arenes | Doubly cationic palladium(II) catalyst | Aryl fluorides | Direct fluorination of C-H bonds | springernature.com |

| Negishi Cross-Coupling | gem-Bromofluoroolefins and alkoxyvinylzinc | Palladium catalyst | (E)- or (Z)-α-fluoroenones | Stereospecific synthesis | acs.org |

| C-O Cross-Coupling | Fluorinated alcohols and (hetero)aryl bromides | tBuBrettPhos Pd G3 / Cs2CO3 | Fluorinated alkyl aryl ethers | Tolerates various functional groups | nih.gov |

| Oxidative Cross-Coupling | α-Aminocarbonyl compounds and arylating agents | Palladium catalysts / T+BF4- | α-Aryl α-amino ketones | Direct C-H oxidation and arylation | rsc.org |

Nickel catalysis has become an increasingly important tool for the synthesis of fluorinated organic compounds due to the lower cost and unique reactivity of nickel compared to palladium. researchgate.netnih.gov Nickel-catalyzed cross-coupling reactions of α-halo-α-fluoroketones with arylboronic acids have been developed. researchgate.net Additionally, nickel catalysts have been used for the cross-coupling of 2-fluorobenzofurans with arylboronic acids via C-F bond activation. beilstein-journals.org

Nickel-catalyzed difluoroalkylation reactions are particularly noteworthy. researchgate.netnih.govnih.gov For instance, a nickel-catalyzed C-H difluoroalkylation of ketones can lead to the formation of α-difluoroalkyl ketones or (E)-β-fluoroenones. researchgate.net Another approach involves the nickel-catalyzed aryl-difluoroalkylation of alkynes to produce trisubstituted fluoroalkenes stereoselectively. sioc-journal.cn Furthermore, visible-light-promoted oxy-difluoroalkylation of aryl alkynes using a photocatalyst can selectively synthesize β-fluoroenones. bohrium.com

Table 5: Nickel-Catalyzed Transformations This table is interactive. Users can sort and filter the data.

| Reaction Type | Substrates | Catalyst System | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Cross-Coupling | α-Halo-α-fluoroketones and arylboronic acids | Nickel catalyst | Arylated products | - | researchgate.net |

| Cross-Coupling | 2-Fluorobenzofurans and arylboronic acids | Ni(cod)2 / PCy3 | 2-Arylbenzofurans | Aromatic C-F bond activation | beilstein-journals.org |

| C-H Difluoroalkylation | Ketones | Nickel catalyst | α-Difluoroalkyl ketones or (E)-β-fluoroenones | Stereoselective | researchgate.net |

| Aryl-difluoroalkylation | Alkynes, ethyl bromodifluoroacetate, and arylboronic acids | Nickel catalyst | Trisubstituted fluoroalkenes | Stereoselective | sioc-journal.cn |

| Oxy-difluoroalkylation | Aryl alkynes | fac-Ir(ppy)3 (photocatalyst) | β-Fluoroenones | Visible-light promoted | bohrium.com |

Iridium-Catalyzed Allylic Substitution

Iridium-catalyzed asymmetric allylic substitution has become a cornerstone for forming chiral molecules, noted for its high regioselectivity and enantioselectivity. acs.orgnih.gov This method typically generates branched products from linear allylic substrates. acs.org However, the application of this reaction to enolates derived from α,β-unsaturated ketones, such as 2-Fluorohex-1-en-3-one, presents a significant challenge. These unstabilized enolates are inherently complex due to the presence of multiple reactive sites: an electron-deficient alkene, a carbonyl group, and an electron-rich enolate alkene. nih.gov Direct reactions often face hurdles like low reactivity or decomposition of starting materials. nih.gov

A successful strategy to overcome these challenges involves the use of silyl (B83357) enolates derived from the α,β-unsaturated ketones. nih.govnih.gov By converting the enone into its corresponding silyl enol ether, the nucleophilicity is harnessed while mitigating side reactions. nih.gov Researchers have developed conditions utilizing an iridium catalyst in combination with a fluoride (B91410) source (such as TASF or TBAT) and a crown ether to facilitate the asymmetric allylation. This approach provides access to enantioenriched products featuring a newly formed stereocenter at the β-position relative to the carbonyl group. nih.gov

The synthetic utility of this method has been demonstrated across a variety of allylic carbonates and silyl enolates, consistently yielding products with high enantiomeric excess and regioselectivity. nih.govnih.gov Although direct iridium-catalyzed allylic substitution on this compound itself is not extensively documented, this methodology represents the state-of-the-art for the enantioselective alkylation of this class of fluorinated substrates.

Table 1: Iridium-Catalyzed Asymmetric Allylic Substitution of Silyl Enolates Derived from α,β-Unsaturated Ketones This table showcases representative results for the allylation of various enolates, demonstrating the general applicability of the method.

| Entry | Allylic Carbonate | Silyl Enolate | Yield (%) | Enantiomeric Excess (ee %) | Branched:Linear Ratio |

|---|---|---|---|---|---|

| 1 | Cinnamyl methyl carbonate | Silyl enolate of 2-cyclohexen-1-one | 94% | 96% | >20:1 |

| 2 | (E)-4-phenylbut-2-en-1-yl methyl carbonate | Silyl enolate of 2-cyclopenten-1-one | 85% | 95% | >20:1 |

| 3 | Cinnamyl methyl carbonate | Silyl enolate of 3-penten-2-one | 72% | 90% | >20:1 |

| 4 | (E)-Hex-2-en-1-yl methyl carbonate | Silyl enolate of 2-cyclohexen-1-one | 62% | 98% | >20:1 |

Data sourced from studies on unstabilized silyl enolates. nih.gov

Gold-Catalyzed Alkyne Fluorination (relevant to fluorinated π-systems)

Gold catalysis offers a powerful and direct route to α-fluoroenones from readily available alkyne precursors, representing a key strategy for synthesizing fluorinated π-systems. rsc.org One of the most effective methods is the gold-catalyzed diastereoselective synthesis from propargyl acetates, which proceeds through a rearrangement-fluorination cascade. researchgate.netresearchgate.net

The proposed mechanism involves an initial gold-mediated 3,3-sigmatropic rearrangement of the propargyl acetate (B1210297) to form an allenyl acetate intermediate. researchgate.net This is followed by a direct, non-gold-catalyzed electrophilic fluorination of the intermediate using a fluorine source like Selectfluor (F-TEDA-BF₄). researchgate.netresearchgate.net This transformation is notable for its operational simplicity and ability to generate α-fluoroenones with moderate to good (E) selectivity. researchgate.net The versatility of this protocol allows for the synthesis of both aromatic and aliphatic α-fluoroenones, making it highly relevant for the preparation of structures like this compound. researchgate.net

Table 2: Gold-Catalyzed Synthesis of α-Fluoroenones from Propargyl Acetates

| Entry | Propargyl Acetate Substrate | Product | Yield (%) | Diastereomeric Ratio (E/Z) |

|---|---|---|---|---|

| 1 | 1-phenylprop-2-yn-1-yl acetate | (E)-2-fluoro-1-phenylprop-2-en-1-one | 75% | 4:1 |

| 2 | 1-(4-methoxyphenyl)prop-2-yn-1-yl acetate | (E)-2-fluoro-1-(4-methoxyphenyl)prop-2-en-1-one | 81% | 5:1 |

| 3 | 1-cyclohexylprop-2-yn-1-yl acetate | (E)-1-cyclohexyl-2-fluoroprop-2-en-1-one | 68% | 3:1 |

| 4 | Hex-1-yn-3-yl acetate | (E)-2-fluorohex-1-en-3-one | 72% | 4:1 |

Data adapted from research on gold-catalyzed rearrangement-fluorination cascades. researchgate.net

Hypervalent Iodine Catalysis

Hypervalent iodine reagents have emerged as versatile and environmentally benign tools for the α-functionalization of carbonyl compounds, including enones. organic-chemistry.orgnih.gov A noteworthy strategy involves the umpolung (reactivity reversal) of Morita-Baylis-Hillman (MBH) type intermediates. nih.govwiley.com In this process, a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene (B116549) (PIDA), is used in combination with a nucleophilic amine like DABCO or pyridine. organic-chemistry.org This combination induces the formation of an electrophilic β-ammonium-enolonium species from the enone. wiley.comwiley.com This intermediate is then susceptible to attack by various nucleophiles (e.g., acetate, tosylate, or chloride), leading to α-functionalized enones after a base-induced elimination. nih.govwiley.com

While this specific umpolung method provides direct access to α-chloro, α-acetoxy, and α-tosyloxy enones, hypervalent iodine chemistry is also central to fluorination reactions. organic-chemistry.orgwiley.com Reagents like (difluoroiodo)arenes can effectively fluorinate enone precursors, such as silyl enol ethers, to generate α-fluoroenones. researchgate.net Furthermore, hypervalent iodine compounds can be used catalytically. An iodoarene catalyst can be oxidized in situ by an oxidant in the presence of a fluoride source to generate the active hypervalent iodine fluoride species, enabling catalytic fluorination cycles. researchgate.netrsc.org

Table 3: α-Functionalization of Enones via Hypervalent Iodine-Mediated Umpolung

| Entry | Enone Substrate | Nucleophile Source | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Chalcone | Pyridinium p-toluenesulfonate | α-Tosyloxychalcone | 75% |

| 2 | 2-Cyclohexen-1-one | Pyridinium p-toluenesulfonate | 2-Tosyloxy-2-cyclohexen-1-one | 68% |

| 3 | Chalcone | Tetrabutylammonium chloride | α-Chlorochalcone | 85% |

| 4 | 4,4-Dimethyl-2-cyclopenten-1-one | PIDA (source of acetate) | 2-Acetoxy-4,4-dimethyl-2-cyclopenten-1-one | 81% |

Data derived from studies on the α-functionalization of enones using PIDA and nucleophilic amines. organic-chemistry.orgwiley.com

Dual Catalytic Manifolds

Dual catalytic systems, where two distinct catalysts operate synergistically, have opened new frontiers in asymmetric synthesis by enabling reactions and stereochemical outcomes that are inaccessible with a single catalyst. sioc-journal.cn A powerful application of this concept is in stereodivergent synthesis, where all possible stereoisomers of a product with multiple stereocenters can be selectively accessed. escholarship.org

One prominent dual catalytic manifold combines an iridium complex with a copper complex for asymmetric allylic substitution reactions. escholarship.org In this system, a chiral metallacyclic iridium catalyst controls the configuration of the stereocenter formed at the electrophile (the allylic substrate), while a chiral ligand-bound copper(I) complex independently controls the configuration of the prochiral nucleophile. escholarship.org By simply varying the enantiomers of the two chiral catalysts, it is possible to prepare any of the four stereoisomers of the product with high diastereoselectivity and enantioselectivity. escholarship.org This strategy has been successfully applied to the construction of vicinal stereocenters, including challenging fluorine-containing fully substituted centers from fluorinated acetate precursors. escholarship.org

Other dual catalytic systems merge photoredox catalysis with organocatalysis or transition metal catalysis to access unique reaction pathways. nih.govrsc.org For instance, the combination of an iridium photocatalyst, an organocatalyst, and a hydrogen atom transfer (HAT) catalyst has been used to synthesize complex chiral structures. nih.gov These synergistic approaches represent the cutting edge of catalytic design, offering unparalleled control over chemical reactivity and stereoselectivity relevant to the synthesis of complex fluorinated molecules.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (Diacetoxyiodo)benzene (PIDA) |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) |

| Pyridine |

| Cinnamyl methyl carbonate |

| 2-Cyclohexen-1-one |

| 2-Cyclopenten-1-one |

| 3-Penten-2-one |

| (E)-Hex-2-en-1-yl methyl carbonate |

| 1-Phenylprop-2-yn-1-yl acetate |

| (E)-2-Fluoro-1-phenylprop-2-en-1-one |

| Hex-1-yn-3-yl acetate |

| Chalcone |

| α-Tosyloxychalcone |

| 2-Tosyloxy-2-cyclohexen-1-one |

| α-Chlorochalcone |

| 4,4-Dimethyl-2-cyclopenten-1-one |

| 2-Acetoxy-4,4-dimethyl-2-cyclopenten-1-one |

Advanced Applications and Future Research Directions in α Fluoroenone Chemistry

α-Fluoroenones as Synthetic Scaffolds for Complex Fluorinated Architectures

The carbon skeleton of α-fluoroenones, including 2-Fluorohex-1-en-3-one, provides a versatile platform for the synthesis of complex fluorinated molecules. The presence of both an electrophilic double bond and a ketone functionality allows for a variety of chemical transformations, making these compounds key intermediates in the construction of elaborate molecular structures.

One of the most powerful applications of α-fluoroenones is in Michael addition reactions. researchgate.net The electron-withdrawing nature of the fluorine atom and the carbonyl group activates the double bond, making it highly susceptible to nucleophilic attack. researchgate.net This reactivity allows for the introduction of a wide range of substituents at the β-position, leading to the formation of more complex fluorinated ketones. For instance, this compound can serve as a Michael acceptor, reacting with various nucleophiles to create new carbon-carbon and carbon-heteroatom bonds. researchgate.net This method is instrumental in building the carbon backbone of intricate organic molecules. researchgate.net

Furthermore, α-fluoroenones are valuable dienophiles in Diels-Alder reactions, a powerful tool for the formation of six-membered rings with high stereocontrol. wikipedia.orgsigmaaldrich.com The electron-deficient nature of the double bond in this compound enhances its reactivity towards electron-rich dienes, facilitating the construction of complex cyclic and polycyclic fluorinated compounds. researchgate.net A related compound, 6-chloro-2-fluorohex-1-en-3-ol, has been utilized in an intramolecular Diels-Alder reaction to create steroid building blocks, highlighting the potential of such fluorinated enones in synthesizing biologically relevant molecules. researchgate.net

The resulting fluorinated carbocycles and heterocycles from these reactions are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom.

Table 1: Reactivity of this compound as a Synthetic Scaffold

| Reaction Type | Role of this compound | Potential Products | Reference |

| Michael Addition | Michael Acceptor | Complex fluorinated ketones | researchgate.net |

| Diels-Alder Reaction | Dienophile | Fluorinated cyclohexene (B86901) derivatives | wikipedia.orgresearchgate.net |

| Hetero-Diels-Alder Reaction | Dienophile | Fluorinated heterocyclic compounds | sigmaaldrich.com |

Expanding the Scope of α-Fluoroenone Reactivity for Novel Transformations

The reactivity of α-fluoroenones is a rich area for exploration, with the potential to uncover novel chemical transformations. The interplay between the fluorine atom, the double bond, and the carbonyl group can be harnessed to develop new synthetic methods. researchgate.net

Future research could focus on:

Asymmetric Catalysis: Developing enantioselective versions of reactions involving α-fluoroenones, such as Michael additions and Diels-Alder reactions, to produce chiral fluorinated molecules with high stereopurity. Asymmetric sulfa-Michael additions have been successfully developed for other enones using organocatalysts. pkusz.edu.cn

Domino and Tandem Reactions: Designing reaction sequences where multiple bonds are formed in a single pot, starting from an α-fluoroenone. This approach increases synthetic efficiency and reduces the need for purification of intermediates.

Radical Reactions: Investigating the behavior of α-fluoroenones in radical-mediated transformations to access new types of fluorinated compounds.

New Cycloaddition Reactions: Exploring the participation of α-fluoroenones in other types of cycloadditions beyond the [4+2] Diels-Alder, such as [3+2] or [2+2] cycloadditions, to construct different ring systems. mdpi.com

The development of novel transformations with α-fluoroenones like this compound will expand the synthetic chemist's toolbox for accessing complex fluorinated molecules.

Interdisciplinary Research Integrating α-Fluoroenone Chemistry

The unique properties of fluorinated compounds make them valuable in a variety of scientific disciplines. Interdisciplinary research that integrates α-fluoroenone chemistry with other fields holds significant promise for innovation.

Medicinal Chemistry: The introduction of fluorine can significantly alter the biological properties of a molecule. α-Fluoroenones can be used as starting materials for the synthesis of novel drug candidates with improved efficacy, metabolic stability, and bioavailability. nih.govsioc-journal.cn

Materials Science: Fluorinated polymers and materials often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. α-Fluoroenones could serve as monomers or key building blocks for the creation of new functional materials.

Chemical Biology: Fluorinated probes and labels are powerful tools for studying biological systems. α-Fluoroenones could be used to synthesize fluorinated analogs of natural products or other bioactive molecules to investigate their mechanism of action. The development of fluorinated heterocycles is a key area of interest. rsc.org

Computational Chemistry: Theoretical calculations can provide valuable insights into the reactivity and properties of α-fluoroenones, guiding the design of new reactions and molecules. arxiv.org

Collaborations between synthetic chemists and researchers in these and other fields will be crucial for unlocking the full potential of α-fluoroenone chemistry and translating fundamental discoveries into practical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-Fluorohex-1-en-3-one, and how can experimental reproducibility be ensured?

- Methodological Answer : Begin with organofluorination strategies, such as fluorodecarboxylation or nucleophilic fluorination, using precursors like hex-1-en-3-one derivatives. Ensure reproducibility by documenting reaction conditions (temperature, solvent, catalysts) and purity of reagents. Follow guidelines from to include detailed experimental protocols, including NMR characterization (e.g., and NMR) and chromatographic purification steps. Cross-validate results using independent replicates and reference spectral databases .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Prioritize hyphenated techniques:

- GC-MS for volatile compound analysis.

- FT-IR to confirm carbonyl (C=O) and fluoroalkene (C-F) functional groups.

- High-resolution NMR for structural elucidation (e.g., coupling constants in NMR to confirm alkene geometry).

Include calibration standards and internal controls to minimize instrumental drift, as per analytical best practices in .

Advanced Research Questions

Q. How can contradictions in reported reactivity data for this compound be systematically addressed?

Map discrepancies in literature (e.g., conflicting regioselectivity in Diels-Alder reactions).

Replicate experiments under identical conditions, controlling variables (e.g., solvent polarity, temperature).

Use multivariate statistical analysis (e.g., PCA) to identify outlier data sources.

Propose mechanistic hypotheses (e.g., solvent-dependent transition states) and validate via kinetic studies .

Q. What computational chemistry approaches are suitable for predicting the electrophilic behavior of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.

- Transition State Analysis : Use IRC calculations to validate proposed mechanisms.

Ensure computational protocols are reproducible by adhering to FAIR data principles ( ) and depositing input/output files in public repositories .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to design a study on this compound’s environmental degradation pathways?

- Methodological Answer :

- Feasible : Use LC-MS/MS to track degradation products in simulated ecosystems.

- Novel : Investigate unexplored microbial degradation routes.

- Ethical : Adhere to green chemistry principles to minimize hazardous waste.

- Relevant : Align with EPA guidelines on fluorinated pollutant mitigation.

Frame the hypothesis using the PEO framework (Population: fluorinated ketones; Exposure: hydrolytic/oxidative conditions; Outcome: degradation kinetics) as per .

Data Analysis and Presentation

Q. What statistical methods are recommended for analyzing kinetic data in this compound reactions?

- Methodological Answer :

- Non-linear regression to fit rate constants (e.g., Arrhenius plots for temperature dependence).

- Error propagation analysis to quantify uncertainty in activation parameters.

- ANOVA for comparing catalytic efficiency across reaction conditions.

Report confidence intervals and effect sizes, following reproducibility standards in .

Table: Comparative Overview of Analytical Techniques for this compound

Guidelines for Research Question Development

- Avoid Ambiguity : Use PICOT (Population, Intervention, Comparison, Outcome, Time) to structure questions ( ). Example: "How does solvent polarity (Intervention) affect the enantioselectivity (Outcome) of this compound in asymmetric catalysis (Population) under ambient conditions (Time)?" .

- Ethical Compliance : Ensure synthetic protocols minimize fluorinated waste ( ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.